![molecular formula C14H10FN3OS B2995095 4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol CAS No. 1448324-33-1](/img/structure/B2995095.png)
4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol” is a complex organic compound. It contains a fluoropyridine moiety, which is known for its interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluoropyridines is a challenging problem due to their reduced basicity and reactivity . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Fluoropyridines are known to be less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Activities
Research has demonstrated that compounds structurally related to 4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol, especially those incorporating pyridine and thiazole moieties, exhibit significant antibacterial and antioxidant properties. For instance, silver(I) complexes with pyridinyl and thiazolyl ligands have shown enhanced antibacterial activities against various bacterial strains, surpassing the effectiveness of standard antibiotics like ciprofloxacin. Furthermore, these complexes have demonstrated higher antioxidant activities in studies compared to ascorbic acid, indicating their potential as therapeutic agents (Adeleke et al., 2020).
Anticancer Potential
Novel pyridine-thiazole hybrid molecules, incorporating fluoro-phenyl and pyridinyl-amino-thiazolyl components, have been synthesized and evaluated for their anticancer activity. These compounds demonstrated high antiproliferative activity against various cancer cell lines, including colon, breast, lung carcinomas, glioblastoma, and leukemia, while showing minimal toxicity towards normal human keratinocytes. Their selectivity for cancer cells suggests potential as anticancer agents, with specific compounds exhibiting IC50 values in the sub-micromolar range, indicating potent efficacy (Ivasechko et al., 2022).
Antifungal Effects
Two new fluorinated phenol derivatives with pyridine Schiff bases were synthesized and characterized for their antifungal activity. The study revealed that specific fluorine substitutions on the phenolic ring significantly modulate biological properties, demonstrating clear antifungal activity against yeasts. This finding underscores the importance of structural modifications in designing new antifungal agents and suggests the potential of these compounds in addressing fungal infections (Carreño et al., 2018).
Sensing and Detection Applications
Research has also explored the use of related fluorophenol compounds in developing fluorescent probes and sensors. For example, reaction-based fluorescent probes designed for selective discrimination of thiophenols over aliphatic thiols demonstrated high sensitivity and selectivity, with applications in environmental and biological sciences for detecting thiophenols in water samples. This indicates the versatility of fluorophenol derivatives in designing sensitive detection systems for various analytes (Wang et al., 2012).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target various proteins and enzymes in the body .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly through the formation of bonds or intermolecular interactions, leading to changes in the target’s function or activity .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the inhibition or activation of certain biological processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, determining how much of the compound reaches its target sites in the body .
Result of Action
The compound’s interaction with its targets can lead to various cellular responses, potentially influencing cell function, signaling pathways, or metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .
Zukünftige Richtungen
The future directions for research on “4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol” could include further exploration of its synthesis, properties, and potential biological activities. Fluoropyridines are of interest due to their potential as imaging agents for various biological applications .
Eigenschaften
IUPAC Name |
4-fluoro-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-10-1-2-13(19)11(7-10)17-14-18-12(8-20-14)9-3-5-16-6-4-9/h1-8,19H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWZRYBJQMKPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC2=NC(=CS2)C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

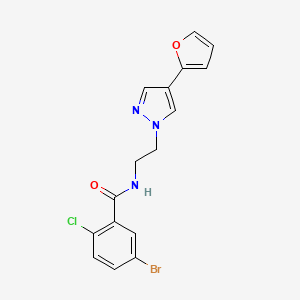
![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2995013.png)
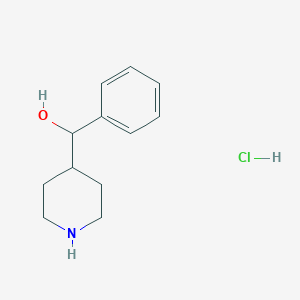
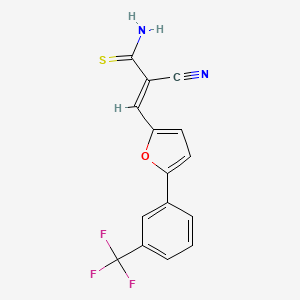
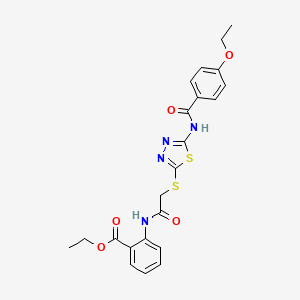

![(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2995026.png)
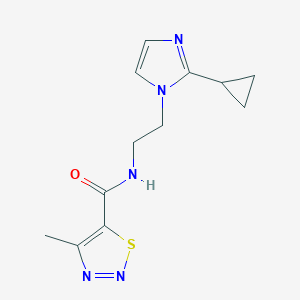
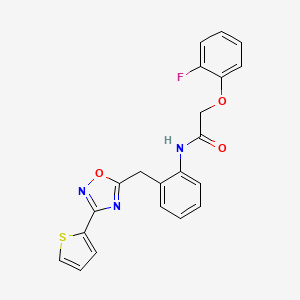
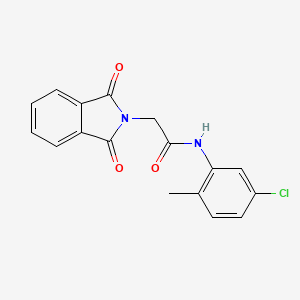
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2995031.png)
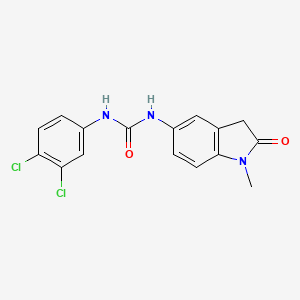
![5-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-2H-pyran-2-one](/img/structure/B2995034.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2995035.png)